N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h1-10,15,22,24H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPEQBPKJUJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with 4-fluoroaniline to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 2-chloroethylmorpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups .
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety . The compound’s interaction with cholinesterase enzymes also contributes to its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related naphthalene sulfonamide derivatives from the evidence:
Key Observations :
- The target compound’s molecular weight (~423.5 g/mol) is intermediate compared to simpler analogs (e.g., : 375.4 g/mol) and more complex derivatives (: 532.0 g/mol).
- The morpholinoethyl group enhances solubility relative to non-polar substituents like phenoxyphenyl () .
- Fluorine’s electron-withdrawing nature may improve binding affinity in enzyme inhibition compared to methoxy groups () .
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a sulfonamide group and a morpholinoethyl side chain. Its molecular formula is C19H22FN3O2S, with a molecular weight of approximately 367.46 g/mol. The presence of the fluorophenyl and morpholino groups enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O2S |
| Molecular Weight | 367.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study focused on naphthalene-derived compounds demonstrated their ability to inhibit cancer cell proliferation, particularly against breast cancer cell lines (MCF-7) . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Sulfonamides, including this compound, have been investigated for their antimicrobial properties. They act by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell growth. In vitro studies have shown that related sulfonamide compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like fluorine enhances the compound's lipophilicity and biological activity. Studies suggest that modifications to the sulfonamide moiety can lead to improved potency against bacterial strains .
Case Studies
- Breast Cancer Treatment : A study evaluated the antiproliferative effects of naphthalene sulfonamides on MCF-7 cells, showing significant cytotoxicity at low concentrations. The findings suggest potential as a lead compound for developing new anticancer therapies .
- Antibacterial Efficacy : Another study assessed various sulfonamide derivatives against E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) as low as 10 μg/mL for certain derivatives, indicating strong antibacterial activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of naphthalene-2-sulfonyl chloride with a pre-synthesized morpholino-fluorophenyl intermediate. Key steps include:
- Intermediate preparation : React 4-fluoroaniline with morpholine derivatives (e.g., 2-chloroethylmorpholine) under nucleophilic substitution conditions .
- Sulfonamide formation : Use sulfonyl chloride (e.g., naphthalene-2-sulfonyl chloride) in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate coupling. Monitor purity via TLC and recrystallize using ethanol/water mixtures .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfonyl chloride:amine) and temperature (0–5°C for exothermic reactions) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using DMSO-d6 as solvent. For example, the morpholine ring protons appear as a multiplet at δ 2.4–3.5 ppm, while the naphthalene protons resonate at δ 7.5–8.3 ppm .
- HRMS : Confirm molecular weight (e.g., [M-H]⁻ at m/z 455.12) with <2 ppm error .
- Discrepancy resolution : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) or repeat measurements under controlled humidity to avoid hydrate formation .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodology :
- In vitro enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection. Include positive controls (e.g., staurosporine) and IC50 curve fitting .
- Cytotoxicity screening : Employ MTT assays on HEK-293 or HeLa cells. Normalize data to solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodology :
- Crystal growth : Use slow evaporation of acetonitrile/water (9:1) to obtain single crystals.
- Data collection : Employ a Cu-Kα source (λ = 1.5418 Å) with an Agilent SuperNova diffractometer. Refinement via SHELXL (R-factor <0.05) ensures accurate bond-length/angle measurements .
- Stereochemistry confirmation : Analyze Flack parameter (<0.1) and ORTEP diagrams to assign absolute configuration .
Q. How do computational methods (e.g., DFT or MD simulations) predict its binding interactions with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina with protein structures (PDB: e.g., 3ERT for kinases). Set grid boxes around active sites (20 ų) and validate poses via MM-GBSA binding energy calculations .
- DFT optimization : Apply B3LYP/6-311+G(d,p) basis sets in Gaussian 16 to calculate electrostatic potential surfaces and HOMO-LUMO gaps for reactivity insights .
Q. How can contradictory biological activity data (e.g., IC50 variability across assays) be systematically addressed?
- Methodology :
- Assay validation : Ensure consistent buffer conditions (pH 7.4, 25°C) and eliminate interfering compounds (e.g., metal ions) via chelating agents .
- Meta-analysis : Compare data across orthogonal assays (e.g., SPR vs. fluorescence polarization) and apply Bland-Altman plots to identify systematic biases .
Structural and Mechanistic Analysis
Q. What strategies are effective in analyzing sulfonamide group reactivity under oxidative conditions?
- Methodology :
- Oxidation profiling : Treat with H2O2 (30% v/v) in acetic acid at 60°C. Monitor via HPLC-PDA (λ = 254 nm) to detect sulfonic acid derivatives .
- Mechanistic insight : Use ESR spectroscopy to identify radical intermediates or isotopically label the sulfonamide sulfur (34S) for tracking .
Q. How does the morpholine ring influence the compound’s pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
